1,2-Oxazinane hydrochloride

説明

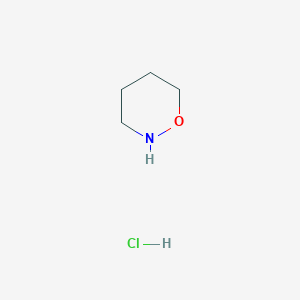

Structure

3D Structure of Parent

特性

IUPAC Name |

oxazinane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-2-4-6-5-3-1;/h5H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGVPVHYMUHFRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCONC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20514997 | |

| Record name | 1,2-Oxazinane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54722-74-6 | |

| Record name | 1,2-Oxazinane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazinane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Oxazinane Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,2-oxazinane hydrochloride, a heterocyclic compound of growing interest in the field of medicinal chemistry. We will delve into its fundamental properties, explore synthetic methodologies, and discuss its emerging applications as a valuable scaffold in the development of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is the salt form of the saturated six-membered heterocycle, 1,2-oxazinane, which contains adjacent oxygen and nitrogen atoms. The hydrochloride salt enhances the compound's stability and water solubility, making it more amenable for use in biological and pharmaceutical research.

The foundational 1,2-oxazinane structure is a versatile building block in organic synthesis.[1] Its derivatives have been explored for a range of biological activities, including as sedatives, analgesics, anticonvulsants, and antimicrobials.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 54722-74-6 | [3] |

| Molecular Formula | C₄H₁₀ClNO | [3] |

| Molecular Weight | 123.58 g/mol | [3] |

| IUPAC Name | oxazinane;hydrochloride | [3] |

| Synonyms | Tetrahydro-2H-1,2-oxazine hydrochloride | [4] |

Synthesis of this compound: A Methodological Overview

The synthesis of the 1,2-oxazinane ring system can be achieved through various synthetic strategies, with intramolecular cyclization being a common and effective approach. The hydrochloride salt is typically prepared in the final step by treating the free base with hydrochloric acid.

Conceptual Synthetic Pathway

A prevalent method for constructing the 1,2-oxazinane ring involves the intramolecular cyclization of a bifunctional precursor containing a hydroxylamine or a protected hydroxylamine and a suitable leaving group separated by a four-carbon chain. One such logical precursor is 4-chlorobutanol. The reaction with hydroxylamine would proceed via an initial N-alkylation followed by an intramolecular Williamson ether synthesis-type cyclization.

References

1,2-Oxazinane hydrochloride chemical structure and IUPAC name

Introduction

1,2-Oxazinane hydrochloride is a heterocyclic organic compound that serves as a valuable building block in the landscape of modern medicinal chemistry and organic synthesis. As a saturated six-membered ring containing adjacent nitrogen and oxygen atoms, the 1,2-oxazinane scaffold is a privileged structure found in numerous biologically active molecules. The hydrochloride salt form enhances its stability and solubility, making it a convenient precursor for derivatization. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, tailored for researchers and professionals in drug development. Its utility stems from the unique reactivity of the N-O bond, which can be strategically cleaved to yield functionalized products, and its role as a constrained pharmacophore in rational drug design.[1][2]

Chemical Identity and Structure

The fundamental identity of a chemical compound is defined by its structure and nomenclature. This compound consists of the saturated 1,2-oxazinane ring protonated at the nitrogen atom, with a chloride counter-ion.

IUPAC Name: oxazinane;hydrochloride[3][4]

Chemical Structure:

-

Parent Compound (1,2-Oxazinane): C₄H₉NO

-

Hydrochloride Salt: C₄H₁₀ClNO

The structure is a saturated six-membered heterocycle. The numbering begins at the oxygen atom and proceeds towards the nitrogen atom.

1.1. Key Identifiers

Precise identification is critical for regulatory compliance, procurement, and research documentation. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 54722-74-6 | [3][5][6][7] |

| Molecular Formula | C₄H₁₀ClNO | [3][4][5] |

| Molecular Weight | 123.58 g/mol | [3][5][6] |

| Canonical SMILES | C1CCONC1.Cl | [3][4] |

| InChI | InChI=1S/C4H9NO.ClH/c1-2-4-6-5-3-1;/h5H,1-4H2;1H | [3][4] |

| InChIKey | HFGVPVHYMUHFRC-UHFFFAOYSA-N | [3][4][5] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and behavior in reaction systems. The data presented below are primarily computed properties sourced from authoritative databases.

| Property | Value | Source(s) |

| Physical State | Solid | [4] |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | [3][8] |

| Hydrogen Bond Donor Count | 1 | [6][8] |

| Hydrogen Bond Acceptor Count | 2 | [6][8] |

| Rotatable Bond Count | 0 | [6][8] |

| Storage Temperature | 2-8°C, Inert atmosphere | [9][10] |

Synthesis and Reactivity

The synthesis of the 1,2-oxazinane core is a topic of significant interest in synthetic chemistry. Methodologies often focus on controlling stereochemistry, which is crucial for pharmacological applications.

3.1. Synthetic Methodologies

The 1,2-oxazinane ring system is commonly synthesized via cycloaddition reactions. A prominent method is the [4+2] cycloaddition (Diels-Alder reaction) between a nitroso compound (dienophile) and a 1,3-diene. This approach allows for the direct formation of the heterocyclic ring with predictable stereochemical outcomes.[11]

Another versatile strategy involves the cyclization of linear precursors. For instance, a solid-phase synthesis approach has been described where a resin-bound substrate is treated with hydroxylamine hydrochloride (NH₂OH·HCl) to form the N-O bond and subsequently induce ring closure.[12] This highlights the dual role of reagents like hydroxylamine hydrochloride, which can act as a nucleophile to build the core structure.

Workflow: General Synthesis via Cycloaddition

The following diagram illustrates a conceptual workflow for the synthesis of a substituted 1,2-oxazinane ring, which is the core of the target molecule.

Caption: Conceptual workflow for 1,2-oxazinane synthesis.

3.2. Chemical Reactivity

The reactivity of the 1,2-oxazinane scaffold is dominated by the N-O bond . This bond is relatively weak and can be cleaved under various reductive conditions (e.g., hydrogenolysis). This cleavage is a powerful synthetic tool, as it unmasks a 1,4-amino alcohol functionality, which is a precursor to many other important structures like γ-lactams.[2] This predictable reactivity makes 1,2-oxazinanes valuable chiral synthons, where the ring acts as a temporary scaffold to establish stereocenters before being opened to reveal a different functional group.

Applications in Research and Drug Development

This compound is primarily used as a versatile building block for the synthesis of more complex, biologically active heterocyclic compounds.[1] Its rigid structure and the presence of two heteroatoms make it an attractive scaffold for library synthesis in drug discovery programs.

4.1. Role in Medicinal Chemistry

The 1,2-oxazinane motif is integral to various compounds with therapeutic potential. Research has demonstrated its application in the development of:

-

Anti-Alzheimer's Agents: Novel 1,2-oxazine-based small molecules have been synthesized and shown to be potent inhibitors of acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease. One study reported a lead compound with an IC₅₀ value of 2.5 µM against AChE, demonstrating the scaffold's potential to fit into the enzyme's catalytic domain.[13]

-

Antitumor and Antibiotic Agents: The broader class of 1,2-oxazinanes includes natural products like FR900482, which exhibits potent antitumor activity.[11] This underscores the biological relevance of the core structure.

-

General Heterocyclic Synthesis: The compound is a key intermediate in synthesizing diverse heterocyclic libraries, which are then screened for a wide range of pharmacological activities, including antimicrobial and anticancer properties.[1][9][14]

Workflow: Role in Drug Discovery

The diagram below outlines the journey of a building block like 1,2-Oxazinane HCl from initial synthesis to a potential drug candidate.

Caption: Role of 1,2-Oxazinane HCl in a drug discovery pipeline.

Experimental Protocol: Solid-Phase Synthesis of a 1,2-Oxazine Derivative

This protocol is representative of how a hydroxylamine salt, conceptually similar to 1,2-Oxazinane HCl's precursors, is used in synthesis. It is adapted from a published procedure for the solid-phase synthesis of 1,2-oxazine derivatives.[12]

Objective: To prepare a resin-bound 1,2-oxazine derivative from a resin-bound precursor using hydroxylamine hydrochloride.

Materials:

-

Resin-bound precursor (e.g., Rink Amide resin with an appropriate linker and substrate) (1 g)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (14 mmol)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (6 mmol)

-

Dimethyl sulfoxide (DMSO) (10 mL)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

-

Shaker

Methodology:

-

Resin Swelling and Washing:

-

Place the starting resin (1 g) into the synthesis vessel.

-

Wash the resin three times with DCM to remove impurities and prepare it for the reaction.

-

Wash the resin three times with DMSO to swell it in the reaction solvent.

-

-

Reaction Mixture Preparation:

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride (14 mmol) and DBU (6 mmol) in DMSO (10 mL).

-

Causality Note: DBU is a non-nucleophilic strong base used to deprotonate the hydroxylamine hydrochloride in situ, generating the free hydroxylamine nucleophile required for the reaction.

-

-

Cyclization Reaction:

-

Add the prepared DMSO solution to the washed resin in the synthesis vessel.

-

Seal the vessel and place it on a shaker at 80°C for 20 hours.

-

Causality Note: The elevated temperature is necessary to overcome the activation energy for the nucleophilic substitution and subsequent intramolecular cyclization on the solid support.

-

-

Post-Reaction Washing (Self-Validation):

-

After 20 hours, cool the vessel to room temperature.

-

Drain the reaction mixture.

-

Wash the resin thoroughly to remove excess reagents and byproducts. This is a critical self-validating step to ensure the purity of the resin-bound product.

-

Wash three times with DMSO.

-

Wash three times with DMF.

-

Wash three times with DCM.

-

-

-

Product Characterization (Post-Cleavage):

-

Dry the resin under vacuum.

-

A small sample of the resin can be cleaved (e.g., using a trifluoroacetic acid/DCM mixture) to release the product into solution for characterization by LC-MS or NMR to confirm the successful formation of the 1,2-oxazine ring.

-

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

GHS Hazard Classification:

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[15]

-

Skin Contact: Take off contaminated clothing. Wash skin with plenty of soap and water. If irritation occurs, seek medical advice.[15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[15]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[15]

-

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for synthetic and medicinal chemists. Its defined structure, predictable reactivity centered on the N-O bond, and proven utility as a scaffold for biologically active molecules make it a compound of significant interest. From fundamental research into reaction mechanisms to applied programs in drug discovery targeting conditions like Alzheimer's disease, this versatile building block continues to empower the development of novel chemical entities with therapeutic potential.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C4H10ClNO | CID 13010712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound | CAS 54722-74-6 [matrix-fine-chemicals.com]

- 6. chemscene.com [chemscene.com]

- 7. 2H-1,2-Oxazine, tetrahydro-, hydrochloride | 54722-74-6 [chemnet.com]

- 8. 2H-1,2-Oxazine, tetrahydro- | C4H9NO | CID 142102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [myskinrecipes.com]

- 10. 54722-74-6|this compound|BLD Pharm [bldpharm.com]

- 11. Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijsra.net [ijsra.net]

- 15. capotchem.com [capotchem.com]

Synthesis of 1,2-Oxazinane hydrochloride from tert-butyl morpholine-2-carboxylate

An In-depth Technical Guide to a Proposed Synthesis of 1,2-Oxazinane Hydrochloride from tert-Butyl Morpholine-2-carboxylate

Authored by a Senior Application Scientist

Abstract

This technical guide delineates a proposed multi-step synthetic pathway for the transformation of tert-butyl morpholine-2-carboxylate into this compound. As a direct conversion is not prominently described in existing chemical literature, this document constructs a scientifically plausible route based on established, well-documented organic transformations. The proposed synthesis involves a sequence of reduction, deprotection, regioselective N-alkylation, oxidative N-O bond formation, and subsequent intramolecular cyclization. Each step is presented with a detailed experimental protocol, mechanistic rationale, and justification for the chosen reagents and conditions, drawing parallels from analogous transformations in peer-reviewed literature. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the synthesis of the 1,2-oxazinane scaffold from a readily available morpholine derivative.

Introduction and Strategic Overview

The 1,2-oxazinane ring system is a significant heterocyclic motif in medicinal chemistry, valued for its unique conformational properties and its presence in various biologically active molecules. Its synthesis is a topic of ongoing interest. The starting material, tert-butyl morpholine-2-carboxylate, is a chiral building block frequently employed in the synthesis of pharmaceutical agents.[1]

The transformation of a 1,4-oxazine derivative (morpholine) into a 1,2-oxazinane isomer is a non-trivial synthetic challenge that necessitates ring opening and re-cyclization or a complex rearrangement. This guide proposes a logical and feasible synthetic sequence to achieve this transformation. The core strategy hinges on converting the cyclic morpholine into a linear amino alcohol precursor, which can then be manipulated and cyclized to form the desired 1,2-oxazinane ring.

The proposed multi-step pathway is as follows:

-

Reduction of the Ester: The tert-butyl ester of the starting material is selectively reduced to a primary alcohol.

-

N-Boc Deprotection: The nitrogen protecting group is removed to yield the free secondary amine.

-

Reductive Ring Opening: The morpholine ring is opened to form a linear diol amine.

-

Selective N-oxidation: The secondary amine is oxidized to a hydroxylamine.

-

Intramolecular Cyclization: The resulting N-hydroxy-amino diol is cyclized to form the 1,2-oxazinane ring.

-

Salt Formation: The final product is converted to its hydrochloride salt for stability and ease of handling.

Visualizing the Synthetic Workflow

The following diagram provides a high-level overview of the proposed synthetic pathway.

Caption: Proposed workflow for the synthesis of 1,2-Oxazinane HCl.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate (Intermediate 1)

-

Reaction: Reduction of the tert-butyl ester to a primary alcohol.

-

Protocol:

-

To a solution of tert-butyl morpholine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under a nitrogen atmosphere at 0 °C, add lithium borohydride (LiBH₄, 2.0 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1 .

-

-

Expertise & Causality: Lithium borohydride is chosen for its mildness and high selectivity in reducing esters in the presence of the acid-sensitive Boc protecting group, thus preventing premature deprotection.[2] The use of anhydrous conditions is crucial as LiBH₄ reacts with water.

Step 2: Synthesis of (Morpholin-2-yl)methanol (Intermediate 2)

-

Reaction: N-Boc deprotection of the secondary amine.

-

Protocol:

-

Dissolve Intermediate 1 (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C.

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.[1]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess TFA.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over Na₂SO₄, and concentrate to yield Intermediate 2 , which can often be used in the next step without further purification.

-

-

Trustworthiness: The protocol includes a neutralization step to ensure the complete removal of the strong acid (TFA), which could interfere with subsequent reactions. The formation of the free amine can be confirmed by a color change with ninhydrin on a TLC plate.[3]

Step 3: Synthesis of 2-((2-Hydroxyethyl)amino)butane-1,4-diol (Intermediate 3)

-

Reaction: Reductive ring opening of the morpholine.

-

Protocol:

-

Charge a high-pressure reactor with Intermediate 2 (1.0 eq) and a catalytic amount of Palladium on carbon (10% Pd/C, 10 mol%).

-

Add methanol as the solvent (0.5 M).

-

Pressurize the reactor with hydrogen gas (H₂) to 50 bar.

-

Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.

-

After cooling to room temperature and venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield Intermediate 3 .

-

-

Authoritative Grounding: While the reductive cleavage of simple morpholines is challenging, hydrogenolysis of N-benzyl morpholines and related cyclic ethers over palladium catalysts is a known transformation.[4] This step is proposed based on the principle of hydrogenolysis of C-O bonds activated by an adjacent heteroatom. The conditions provided are typical for such reductions.

Step 4: Synthesis of 1-Hydroxy-4-((2-hydroxyethyl)amino)butan-2-ol (Intermediate 4)

-

Reaction: Selective N-oxidation of the secondary amine to a hydroxylamine.

-

Protocol:

-

Dissolve Intermediate 3 (1.0 eq) in a suitable solvent such as DCM or chloroform (0.3 M).

-

At 0 °C, add a solution of a Davis oxaziridine, such as 2-benzenesulfonyl-3-phenyloxaziridine (1.1 eq), dropwise.

-

Stir the reaction at 0 °C for 1-2 hours and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate Intermediate 4 .

-

-

Expertise & Causality: Direct oxidation of secondary amines to hydroxylamines can be achieved with controlled oxidizing agents. Oxaziridines are known to perform this transformation under mild conditions, which is crucial to avoid over-oxidation or side reactions with the hydroxyl groups present in the molecule.[5]

Step 5: Synthesis of 1,2-Oxazinane

-

Reaction: Intramolecular cyclization via dehydration.

-

Protocol:

-

Dissolve Intermediate 4 (1.0 eq) in a high-boiling point solvent like toluene or xylene (0.2 M).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 eq).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and wash with a saturated aqueous solution of NaHCO₃ to remove the acid catalyst.

-

Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude 1,2-oxazinane by distillation or column chromatography.

-

-

Trustworthiness: Acid-catalyzed intramolecular cyclization of amino alcohols is a standard method for the formation of various nitrogen- and oxygen-containing heterocycles.[6][7] The use of a Dean-Stark trap drives the equilibrium towards the product by removing water.

Step 6: Synthesis of this compound

-

Reaction: Formation of the hydrochloride salt.

-

Protocol:

-

Dissolve the purified 1,2-oxazinane (1.0 eq) in anhydrous diethyl ether (0.5 M) at 0 °C.

-

Slowly add a solution of hydrochloric acid in diethyl ether (2.0 M, 1.1 eq) with stirring.

-

A white precipitate of this compound will form.

-

Stir the suspension for 30 minutes at 0 °C.

-

Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

-

-

Expertise & Causality: The formation of a hydrochloride salt is a standard procedure to improve the stability, crystallinity, and handling properties of amine-containing compounds.[8] The use of anhydrous solvents is essential to prevent the introduction of water into the final product.

Quantitative Data Summary

| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Proposed Yield (%) |

| 1 | tert-Butyl morpholine-2-carboxylate | Intermediate 1 | 217.28 | 85-95 |

| 2 | Intermediate 1 | Intermediate 2 | 117.15 | 90-98 |

| 3 | Intermediate 2 | Intermediate 3 | 149.19 | 50-70 |

| 4 | Intermediate 3 | Intermediate 4 | 165.19 | 60-75 |

| 5 | Intermediate 4 | 1,2-Oxazinane | 87.12 | 70-85 |

| 6 | 1,2-Oxazinane | 1,2-Oxazinane HCl | 123.58 | >95 |

Mechanistic Pathway Visualization

The key transformations involving ring-opening and re-cyclization are illustrated below.

Caption: Key ring transformation steps in the proposed synthesis.

Conclusion

This technical guide provides a comprehensive and scientifically grounded, albeit proposed, pathway for the synthesis of this compound from tert-butyl morpholine-2-carboxylate. By breaking down the complex transformation into a series of well-understood chemical reactions, this document offers a practical starting point for researchers aiming to synthesize this and related heterocyclic compounds. The detailed protocols, mechanistic explanations, and justifications for experimental choices are designed to empower scientists in the field of drug discovery and organic synthesis to tackle this challenging transformation.

References

- 1. One moment, please... [total-synthesis.com]

- 2. (R)-N-Boc-2-hydroxymethylmorpholine | C10H19NO4 | CID 1512576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]

- 5. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]

- 8. This compound | C4H10ClNO | CID 13010712 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 1,2-Oxazinane hydrochloride

An In-depth Technical Guide to 1,2-Oxazinane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. Designed for the scientific community, the following sections delve into its structural characteristics, physicochemical parameters, synthesis, reactivity, and safe handling protocols, underpinned by authoritative references.

Introduction and Structural Elucidation

This compound is the salt form of the saturated six-membered heterocycle, 1,2-oxazinane.[1][2] The core structure contains a nitrogen-oxygen (N-O) bond, a key feature that defines its chemical behavior.[3][4] This heterocyclic scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in various bioactive molecules and its utility as a synthetic intermediate.[5][6][7] The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are advantageous properties for both laboratory research and potential pharmaceutical applications.

The IUPAC name for this compound is oxazinane;hydrochloride.[1] Its structure consists of a tetrahydro-2H-1,2-oxazine parent molecule protonated at the nitrogen atom, with a chloride counter-ion.[1][2]

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes key computed and, where available, experimental data.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀ClNO | PubChem[1][8] |

| Molecular Weight | 123.58 g/mol | PubChem[1][9] |

| Exact Mass | 123.0450916 Da | PubChem[1] |

| CAS Number | 54722-74-6 | Matrix Fine Chemicals, ChemScene[8][9] |

| IUPAC Name | oxazinane;hydrochloride | PubChem[1] |

| SMILES | C1CCONC1.Cl | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | PubChem[1][2] |

| XLogP3-AA (Predicted) | 0.3 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

Synthesis and Characterization

The synthesis of the 1,2-oxazinane scaffold can be achieved through various organic chemistry methodologies, with cycloaddition reactions being a prominent route.[7][10]

A general approach to synthesizing 1,2-oxazinane derivatives involves the [4+2] cycloaddition (Diels-Alder reaction) between a nitroso species (dienophile) and a suitable diene.[10] The resulting 3,6-dihydro-1,2-oxazine can then be reduced to the saturated 1,2-oxazinane ring. Subsequent treatment with hydrochloric acid affords the hydrochloride salt.

Caption: Conceptual workflow for the synthesis of 1,2-Oxazinane HCl.

This protocol describes the final step of converting the free amine (1,2-oxazinane) to its hydrochloride salt. This is a common procedure for improving the handling and solubility characteristics of amine-containing compounds.

-

Dissolution: Dissolve the purified 1,2-oxazinane free base in a suitable anhydrous organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).

-

Acidification: While stirring, slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise to the dissolved free base at 0°C.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.[11] Continue stirring for a short period to ensure complete precipitation.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of the cold, anhydrous solvent to remove any unreacted starting material or excess HCl.

-

Drying: Dry the resulting white or off-white solid under vacuum to yield pure this compound.

Confirming the identity and purity of the synthesized compound is critical. A multi-technique approach is standard.

Caption: Standard workflow for analytical characterization.

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework and the successful formation of the heterocyclic ring.[12][13][14]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule.[12][15]

-

Purity: HPLC and UPLC are standard methods to determine the purity of the final compound.[16]

Chemical Reactivity and Stability

The reactivity of this compound is governed by the properties of the N-O bond and the protonated amine.

-

N-O Bond Cleavage: The N-O bond is susceptible to cleavage under reductive conditions (e.g., catalytic hydrogenation, Zn/H⁺, or samarium(II) iodide), which opens the ring to form the corresponding 1,4-amino alcohol.[4] This reactivity is a key consideration in multi-step syntheses where the oxazinane ring is used as a protecting group or a synthetic intermediate.

-

Acidity and Basicity: As a hydrochloride salt, the compound is acidic in aqueous solution. Treatment with a base will deprotonate the ammonium ion, liberating the 1,2-oxazinane free base. The stability of the salt is pH-dependent; it is stable in acidic to neutral conditions but will revert to the free base in alkaline conditions.[11]

-

Stability and Storage: this compound is generally a stable, crystalline solid. For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong bases and oxidizing agents.[9][17]

Applications in Drug Discovery and Development

The 1,2-oxazine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[5][7][18]

-

Scaffold for Bioactive Molecules: Derivatives of the 1,2-oxazinane ring system have been investigated for a range of therapeutic targets, including as potential anti-Alzheimer's agents (by inhibiting acetylcholinesterase) and anti-inflammatory agents.[19]

-

Synthetic Intermediate: The defined stereochemistry and reactive handles of the 1,2-oxazinane ring make it a valuable building block for the synthesis of more complex molecules, including natural products and novel drug candidates.[5][12] The ability to controllably open the ring via N-O bond cleavage provides a strategic pathway to linear amino alcohol structures.[4]

Safety, Handling, and Hazards

As a hydrochloride salt of a cyclic amine, proper safety protocols must be followed.

-

GHS Classification: The compound is classified as causing serious eye damage (H318).[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, nitrile gloves, and a lab coat when handling this chemical.[17][20][21]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[17] Avoid creating dust. In case of spills, collect the material dry and dispose of it as hazardous waste.

-

First Aid:

-

Storage: Store in a cool, dry place away from incompatible materials such as strong bases, amines, and alkali metals.[17][20] Containers should be kept tightly closed and stored upright.[17]

References

- 1. This compound | C4H10ClNO | CID 13010712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2H-1,2-Oxazine, tetrahydro- | C4H9NO | CID 142102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | CAS 54722-74-6 [matrix-fine-chemicals.com]

- 9. chemscene.com [chemscene.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. researchgate.net [researchgate.net]

- 12. Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. PubChemLite - this compound (C4H9NO) [pubchemlite.lcsb.uni.lu]

- 16. 54722-74-6|this compound|BLD Pharm [bldpharm.com]

- 17. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. diplomatacomercial.com [diplomatacomercial.com]

- 21. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

The 1,2-Oxazinane Core: A Journey from Serendipitous Discovery to Rational Drug Design

An In-Depth Technical Guide for Researchers

Abstract

The 1,2-oxazinane scaffold, a six-membered heterocycle featuring a characteristic N-O bond, has traversed a remarkable path from a rare natural curiosity to a privileged structure in modern medicinal chemistry. Its unique conformational properties and its role as a versatile synthetic intermediate have captured the attention of chemists for decades. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of 1,2-oxazinane compounds. We will dissect the foundational synthetic strategies, trace their development into sophisticated asymmetric methodologies, and highlight the expanding role of these heterocycles in contemporary drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical class.

Part 1: A Historical Perspective: The Genesis of 1,2-Oxazinane Chemistry

The story of 1,2-oxazinanes begins not in a synthetic chemistry lab, but in the field of natural product isolation. The first compound containing this heterocyclic scaffold to be identified was geneserine, isolated in 1925 from the Calabar bean (Physostigma venenosum)[1][2]. This discovery marked the entry of the 1,2-oxazine ring system into the lexicon of chemical structures, though its synthetic potential would not be significantly explored for several more decades.

The mid-20th century saw pioneering work that laid the groundwork for the synthesis of these heterocycles. The partially saturated analogues, particularly 3,6-dihydro-2H-1,2-oxazines, were extensively studied by chemists such as Kresze, Eschenmoser, Gilchrist, Denmark, and Reissig[3]. Their investigations established the fundamental reactivity and synthetic utility of these compounds, paving the way for more complex applications[3]. A pivotal moment in this history was the application of the Hetero-Diels-Alder (HD-A) reaction, which provided a robust and versatile method for constructing the core 1,2-oxazine ring[3]. This reaction remains a cornerstone of 1,2-oxazinane synthesis to this day.

Caption: Key historical developments in the field of 1,2-oxazinane chemistry.

Part 2: The Synthetic Arsenal: Evolution of Methodologies

The construction of the 1,2-oxazinane ring is fundamentally about the formation of the N-O bond within a six-membered framework. The strategies to achieve this have evolved from classical cycloadditions to highly sophisticated asymmetric reactions.

The Cornerstone: Hetero-Diels-Alder (HD-A) Cycloaddition

The most prominent and widely utilized method for synthesizing dihydro-1,2-oxazines is the Hetero-Diels-Alder reaction. This [4+2] cycloaddition typically involves the reaction of a nitroso compound with a conjugated diene.

-

Mechanism and Causality: The reaction's success lies in the ability of the N=O group of the nitroso compound to act as a potent dienophile, reacting with a 1,3-diene to form the heterocyclic ring in a single, often stereospecific, step. The choice of reactants allows for extensive "tailor-made" substitution on the resulting ring[3]. Acylnitroso species, often generated in situ, are particularly reactive dienophiles. Alternatively, nitrosoalkenes can serve as the 4π component (heterodiene), reacting with alkenes[3]. This versatility is why the HD-A reaction has been a workhorse in the field.

Caption: Generalized workflow of the Hetero-Diels-Alder reaction for 1,2-oxazine synthesis.

Modern Advancements: Asymmetric Cycloadditions

With the increasing demand for enantiomerically pure compounds in drug development, significant effort has been directed towards asymmetric syntheses of 1,2-oxazinanes. Organocatalysis has emerged as a powerful tool in this domain.

A notable example is the organocatalytic [4+2] cycloaddition between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters[4][5]. This approach allows for the construction of complex chiral 1,2-oxazinane spirocyclic scaffolds, which are highly sought-after structures in medicinal chemistry due to their rigid, three-dimensional nature[4][5].

-

Expertise in Action: The choice of a chiral organocatalyst (often a diarylprolinol silyl ether or a similar amine) is critical. The catalyst activates the dienophile through the formation of a transient iminium ion, which lowers the LUMO energy and controls the facial selectivity of the diene's approach. This precise control over the transition state geometry is what enables the high diastereoselectivity and enantioselectivity of the reaction.

Alternative Synthetic Routes

While cycloadditions are dominant, other methods provide valuable access to the 1,2-oxazinane core:

-

Reductive Cyclization: This strategy involves the cyclization of precursors like γ-nitro ketones or δ-nitro alkenes. The nitro group is reduced to a hydroxylamine, which then undergoes intramolecular cyclization to form the 1,2-oxazinane ring[3]. This method is particularly useful for synthesizing fully saturated 1,2-oxazinanes.

-

Rearrangements: An interesting approach involves the silver-promoted rearrangement of N-oxides of substituted piperidines, known as the Owari rearrangement, which can yield 1,2-oxazinanes[6].

Experimental Protocol: General Procedure for a Hetero-Diels-Alder Reaction

The following protocol is a representative, self-validating system for the synthesis of a 3,6-dihydro-2H-1,2-oxazine derivative.

| Step | Procedure | Rationale & In-Process Control |

| 1 | Reactant Preparation | To a solution of the 1,3-diene (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂, Toluene) at -78 °C under an inert atmosphere (N₂ or Ar), add the acyl hydroxamate precursor (1.1 eq). |

| 2 | In Situ Generation of Dienophile | Add an oxidizing agent, such as tetraethylammonium periodate (Et₄NIO₄) or lead tetraacetate (LTA), portion-wise to the stirred solution. Maintain the temperature at -78 °C. |

| 3 | Cycloaddition | Stir the reaction mixture at low temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. |

| 4 | Workup | Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. |

| 5 | Purification | Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate). |

| 6 | Characterization | Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity. |

Part 3: Applications and Significance in Drug Discovery

The 1,2-oxazinane scaffold is more than a synthetic curiosity; it is a "privileged scaffold" found in numerous natural products and biologically active molecules[4][7]. The presence of the weak N-O bond makes these compounds useful synthetic intermediates, as the bond can be cleaved reductively to yield valuable 1,4-amino alcohols[3].

In medicinal chemistry, the 1,2-oxazinane ring acts as a rigid conformational constraint and can participate in hydrogen bonding, making it an attractive component for designing ligands that bind to biological targets with high affinity and specificity.

| Compound Class/Example | Reported Biological Activity | Reference |

| Geneserine | Cholinesterase inhibitor | [1],[2] |

| Spiro-oxindole 1,2-oxazinanes | Potential antineoplastic agents | [4] |

| 1-Azafagomine Analogs | Inhibitors of glycosyl-cleaving enzymes (potential for AIDS, diabetes treatment) | [4] |

| Dihydro-1,2-oxazine derivatives | Acetylcholinesterase (AChE) and 5-lipoxygenase (LOX) inhibitors | [8] |

The development of 1,2-oxazine-based small molecules as inhibitors of acetylcholinesterase (AChE) highlights their potential in treating neurodegenerative disorders like Alzheimer's disease[8]. In silico docking studies have shown that these scaffolds can bind effectively to the catalytic domain of AChE, and their lipophilicity suggests a good potential for crossing the blood-brain barrier[8].

Conclusion and Future Outlook

From the initial discovery of geneserine over a century ago, the field of 1,2-oxazinane chemistry has matured into a sophisticated science. The development of robust synthetic methods, particularly asymmetric cycloadditions, has enabled chemists to access a vast chemical space of structurally complex and stereochemically defined molecules. The proven utility of the 1,2-oxazinane core in medicinal chemistry ensures that it will remain an area of active research. Future endeavors will likely focus on the discovery of novel, more efficient, and stereoselective synthetic transformations, the incorporation of this scaffold into new drug candidates for a wider range of diseases, and the elucidation of the biosynthetic pathways of naturally occurring 1,2-oxazine compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural products with 1,2-oxazine scaffold: occurrence, chemical diversity, bioactivity, synthesis, and biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02759C [pubs.rsc.org]

- 5. Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,2-Oxazinane Hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,2-Oxazinane hydrochloride, a saturated heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific salt, this document synthesizes predicted data, analysis of analogous structures from peer-reviewed literature, and fundamental spectroscopic principles to offer a robust framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who may be synthesizing or working with this and related compounds. It details the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the structural basis for the expected spectral patterns.

Introduction: The Significance of the 1,2-Oxazinane Scaffold

The 1,2-oxazinane ring system, a six-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Derivatives of this structure are explored for a range of biological activities, making the precise structural confirmation of new analogues a critical step in their development.[2] this compound (PubChem CID: 13010712) is the simple, protonated form of the parent heterocycle, serving as a fundamental building block.[3]

Accurate spectroscopic analysis is the cornerstone of chemical synthesis, providing indisputable evidence of a molecule's identity and purity. This guide explains the "why" behind the "what" in the spectroscopic characterization of this compound, offering insights into the selection of experimental parameters and the interpretation of the resulting data.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates its spectroscopic signature. The saturated six-membered ring is expected to adopt a chair conformation to minimize steric strain. The protonation of the nitrogen atom to form the hydrochloride salt significantly influences the electronic environment, particularly for adjacent protons and carbons, which is readily observable in NMR spectroscopy.

The following diagram illustrates the workflow for the complete spectroscopic characterization of the target molecule.

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, along with 2D experiments like COSY and HSQC, would provide a complete picture of its structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the methylene groups at positions C3, C4, C5, and C6, and for the protons on the nitrogen atom. Due to the electronegativity of the adjacent oxygen and protonated nitrogen, the protons at C3 and C6 are expected to be the most deshielded. The hydrochloride salt form means the N-H proton will likely be observable and may show coupling to the C3 protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in D₂O)

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H3 | ~3.5 - 3.7 | t | ~5-7 | Adjacent to protonated nitrogen (N⁺-H₂) |

| H4 | ~1.8 - 2.0 | m | - | Aliphatic CH₂ |

| H5 | ~1.9 - 2.1 | m | - | Aliphatic CH₂ |

| H6 | ~4.0 - 4.2 | t | ~5-7 | Adjacent to oxygen |

| N⁺-H₂ | Variable (exchangeable) | br s | - | Protonated amine, broad due to exchange |

Note: Predicted values are based on standard chemical shift increments and data from substituted 1,2-oxazinane derivatives found in the literature.[4][5] The use of D₂O as a solvent would lead to the exchange of the N⁺-H₂ protons with deuterium, causing their signal to disappear.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon environment. Four distinct signals are expected for the four carbon atoms of the oxazinane ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 | ~45 - 50 | Adjacent to protonated nitrogen |

| C4 | ~22 - 26 | Aliphatic CH₂ |

| C5 | ~24 - 28 | Aliphatic CH₂ |

| C6 | ~70 - 75 | Adjacent to oxygen |

Note: These predictions are based on established values for similar heterocyclic systems.[6]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O is a good choice for solubilizing the salt, but will result in the exchange of the N-H protons.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-2048 scans, relaxation delay of 2 seconds.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships (e.g., H3 with H4, H4 with H5, H5 with H6).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.

-

Caption: COSY correlations expected for the 1,2-Oxazinane ring protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the presence of N-H, C-H, C-O, and N-O stretching and bending vibrations.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| N⁺-H₂ Stretch | 2400 - 2800 | Strong, Broad | Stretching of the ammonium salt |

| C-H Stretch | 2850 - 3000 | Medium-Strong | Aliphatic C-H stretching |

| N-H Bend | 1500 - 1600 | Medium | Bending of the N-H bond |

| C-O Stretch | 1050 - 1150 | Strong | Ether C-O stretching |

| N-O Stretch | 850 - 950 | Medium-Weak | N-O bond stretching |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. This is the preferred method for high-quality spectra of solids.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹). Acquire 16-32 scans and obtain the spectrum as percent transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be the ideal technique, as it is well-suited for analyzing polar and ionic compounds.

Predicted Mass Spectrum (ESI+)

In positive ion ESI-MS, the molecule is expected to be detected as its protonated form, which corresponds to the cation of the salt. The molecular formula of the free base (1,2-Oxazinane) is C₄H₉NO, with a monoisotopic mass of approximately 87.07 Da.[7]

-

Expected Molecular Ion: The base peak would likely be the [M+H]⁺ ion, where M is the free base. This would appear at an m/z of approximately 88.08.

Predicted Fragmentation Pattern

The protonated molecule is expected to fragment in predictable ways, primarily through the loss of small, stable neutral molecules or radicals.

Caption: Plausible fragmentation pathways for protonated 1,2-Oxazinane in ESI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Conclusion

While direct experimental spectroscopic data for this compound is not widely published, a comprehensive characterization is achievable through the application of fundamental spectroscopic principles and comparison with related structures. This guide provides a detailed predictive framework for the ¹H NMR, ¹³C NMR, IR, and MS analysis of this compound. The provided protocols and interpretations are designed to assist researchers in the unambiguous identification and structural validation of this compound and its derivatives, ensuring the scientific rigor required in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Tetrahydrooxazine | C5H11NO4 | CID 449101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. 2H-1,2-Oxazine, tetrahydro- | C4H9NO | CID 142102 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 1,2-Oxazinane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 1,2-Oxazinane hydrochloride. Drawing upon established principles of chemical stability, handling of amine hydrochlorides, and forced degradation studies, this document aims to equip researchers and drug development professionals with the necessary knowledge to ensure the integrity and longevity of this compound in a laboratory setting.

Introduction to this compound

This compound is the salt form of the saturated heterocyclic compound 1,2-Oxazinane. The presence of the hydrochloride moiety generally enhances the stability and solubility of the parent amine, making it a common form for pharmaceutical and research chemicals.[1] The 1,2-oxazinane scaffold, a six-membered ring containing adjacent oxygen and nitrogen atoms, is a structural motif found in various biologically active molecules and is a valuable building block in synthetic chemistry.[2][3] Understanding its stability profile is paramount for its effective use in research and development.

Chemical Stability Profile

The stability of this compound is influenced by several factors, including its susceptibility to hydrolysis, oxidation, and photolytic degradation. As a hydrochloride salt of a secondary amine, it is also prone to hygroscopicity.

Hydrolytic Stability

While the 1,2-oxazinane ring itself is relatively stable, the hydrochloride salt can be susceptible to hydrolysis under certain pH conditions. In aqueous solutions, an equilibrium exists between the protonated (oxazinanium) and the free base form.

-

Acidic Conditions: In acidic media (e.g., 0.1 N HCl), the compound is expected to be predominantly in its protonated form, which is generally more stable against degradation of the heterocyclic ring. However, prolonged exposure to strong acids at elevated temperatures could potentially catalyze ring-opening or other degradative processes.

-

Neutral Conditions: Near neutral pH, the equilibrium will shift, and a significant concentration of the free base may be present. The free base is more nucleophilic and potentially more susceptible to degradation.

-

Alkaline Conditions: In basic media (e.g., 0.1 N NaOH), the compound will exist almost entirely as the free base. This free amine is more prone to oxidative degradation and other reactions. Some studies on related oxazine derivatives have shown decomposition under basic conditions.[4]

Oxidative Stability

The nitrogen atom in the 1,2-oxazinane ring can be susceptible to oxidation, especially in the free base form. Common laboratory oxidizing agents, such as hydrogen peroxide, can potentially lead to the formation of N-oxides or other oxidation products. The presence of trace metal ions can catalyze such oxidative degradation. Storing the compound under an inert atmosphere is a key preventative measure.

Photostability

As a saturated heterocyclic compound, this compound is not expected to be highly sensitive to photolytic degradation from visible light, as it lacks significant chromophores. However, exposure to high-energy ultraviolet (UV) light, especially for extended periods, could potentially induce degradation. It is prudent to store the compound protected from light, in accordance with general best practices for chemical storage.

Thermal Stability

Hygroscopicity

Hydrochloride salts of amines are often hygroscopic, meaning they tend to absorb moisture from the atmosphere.[5][6] This absorbed water can act as a plasticizer, increasing molecular mobility within the solid state and potentially accelerating degradation by hydrolysis or other pathways.[7] Therefore, protection from moisture is a critical aspect of its storage.

Recommended Storage Conditions

Based on the chemical stability profile, the following storage conditions are recommended to ensure the long-term integrity of this compound:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | To minimize the rate of potential degradation reactions.[4][7] |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidative degradation of the amine. |

| Light | Protected from Light (e.g., Amber Vial) | To prevent any potential photolytic degradation. |

| Moisture | Tightly Sealed Container in a Dry Environment | To prevent hygroscopic uptake of water, which can lead to hydrolysis and other forms of degradation.[5] |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively studied, potential degradation routes can be postulated based on the chemistry of related compounds.

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

To experimentally determine the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.

Materials and Equipment

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Calibrated HPLC system with a UV or PDA detector

-

LC-MS system for identification of degradation products

-

pH meter

-

Controlled temperature and humidity chambers

-

Photostability chamber

Stress Conditions

A solution of this compound (e.g., 1 mg/mL in water or a suitable co-solvent) should be prepared for the following stress tests. A solid sample should be used for thermal and photostability studies.

| Stress Condition | Procedure |

| Acid Hydrolysis | Treat the solution with 0.1 N HCl at 60°C for 24 hours.[7][8] |

| Base Hydrolysis | Treat the solution with 0.1 N NaOH at 60°C for 24 hours.[7][8] |

| Oxidative Degradation | Treat the solution with 3% H₂O₂ at room temperature for 24 hours.[8] |

| Thermal Degradation | Expose the solid compound to 70°C for 48 hours.[8] |

| Photostability | Expose the solid compound to light according to ICH Q1B guidelines.[7] |

Analytical Methodology

A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

-

Analysis: Samples from the stress conditions should be analyzed at various time points (e.g., 0, 4, 8, 12, 24 hours). The peak purity of the parent compound should be assessed using a PDA detector.

-

Identification of Degradants: LC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.

Caption: Experimental workflow for a forced degradation study of this compound.

Conclusion

This compound is a valuable research chemical that requires proper handling and storage to maintain its integrity. While it is expected to be reasonably stable under recommended conditions, it is susceptible to degradation by hydrolysis, oxidation, and potentially light. The key to its long-term stability lies in storing it at refrigerated temperatures, under an inert atmosphere, protected from light, and in a tightly sealed container to prevent moisture uptake. For critical applications, conducting a forced degradation study is recommended to fully understand its stability profile and to develop appropriate analytical methods for its quality control.

References

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystallinity, hygroscopicity and dissolution of moricizine hydrochloride hemihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DailyMed - PHENTERMINE HYDROCHLORIDE capsule [dailymed.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. jocpr.com [jocpr.com]

A Technical Guide to Commercial Sourcing and Application of 1,2-Oxazinane Hydrochloride for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 1,2-Oxazinane hydrochloride, a valuable heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its commercial availability, synthesis, critical quality control parameters, and its burgeoning role in the creation of novel therapeutics. This document is designed to be a practical resource, offering not just procedural steps but also the scientific rationale behind them to ensure robust and reproducible outcomes in the laboratory.

Introduction to this compound: A Scaffold of Growing Importance

The 1,2-oxazinane scaffold, a six-membered heterocycle containing adjacent nitrogen and oxygen atoms, is gaining significant attention in medicinal chemistry.[1][2] Its unique stereochemical and electronic properties make it an attractive starting point for the synthesis of complex molecules with diverse biological activities. The hydrochloride salt of 1,2-oxazinane enhances its stability and aqueous solubility, making it a convenient form for handling, storage, and use in various synthetic transformations.

The inherent reactivity of the N-O bond within the 1,2-oxazinane ring system provides a versatile handle for a range of chemical modifications, allowing for the generation of diverse compound libraries for drug screening.[1] Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, including as antimicrobial, anticonvulsant, and anticancer agents.[3][4]

Commercial Availability of Research-Grade this compound

For researchers embarking on projects involving this scaffold, securing a reliable source of high-purity this compound is the critical first step. Several reputable chemical suppliers offer this compound in various quantities suitable for laboratory-scale synthesis and high-throughput screening. Below is a comparative summary of offerings from prominent vendors.

| Supplier | Product Number | Purity | Available Quantities |

| Fluorochem | F359260 | 97% | 100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g |

| ChemScene | CS-W000777 | ≥97% | 100mg, 250mg, 500mg, 1g |

| BLD Pharm | 54722-74-6 | 97% | 1g, 5g, 25g |

| Matrix Fine Chemicals | MM54722746 | N/A | Inquire for quantities |

| CymitQuimica | IN-DA0037NT | 97% | 100mg, 250mg, 1g, 5g, 10g |

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis of this compound: A Methodological Overview

The synthesis of the 1,2-oxazinane ring system is most commonly achieved through a hetero-Diels-Alder reaction.[5][6][7][8] This powerful cycloaddition strategy involves the reaction of a nitroso compound (the heterodienophile) with a 1,3-diene. The resulting cycloadduct can then be subjected to further transformations, including reduction and salt formation, to yield the desired this compound.

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key stages from starting materials to the final, purified product.

Caption: Generalized workflow for the synthesis of this compound.

Illustrative Experimental Protocol for Synthesis

While numerous variations exist, a representative protocol for the synthesis of a 1,2-oxazinane derivative followed by conversion to the hydrochloride salt is outlined below. This protocol is based on established principles of hetero-Diels-Alder reactions and subsequent functional group manipulations.[5][6][7][8]

Step 1: In situ generation of the Nitrosoalkene and Hetero-Diels-Alder Cycloaddition

-

To a solution of an appropriate α-halo oxime (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) at 0 °C, add a solution of a 1,3-diene (1.2 eq).

-

Slowly add a base (e.g., triethylamine or sodium carbonate) (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-oxazine cycloadduct.

Step 2: Reduction of the 1,2-Oxazine Ring

-

Dissolve the crude cycloadduct in a suitable solvent (e.g., methanol or ethanol).

-

Add a reducing agent, such as sodium borohydride (NaBH₄) or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction at room temperature until the reduction is complete (monitored by TLC or LC-MS).

-

Carefully quench the reaction (e.g., with water or a dilute acid for NaBH₄) and remove the solvent under reduced pressure.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude reduced 1,2-oxazinane in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

The this compound will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to yield the final product.

Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is paramount for its successful application in research and development. A combination of spectroscopic and chromatographic techniques should be employed for comprehensive characterization.

Caption: A typical analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean NMR tube.[9] Ensure complete dissolution.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).[9]

-

Expected Spectral Features: The proton spectrum of the unsubstituted 1,2-oxazinane ring is expected to show complex multiplets for the methylene protons. The presence of the hydrochloride salt may lead to peak broadening and shifts in the chemical shifts of protons adjacent to the nitrogen atom.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol for FTIR Analysis:

-

Sample Preparation: Prepare a KBr pellet by thoroughly grinding a small amount of the sample (1-2 mg) with anhydrous KBr (100-200 mg).[11] Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Spectral Features: Key vibrational bands to look for include N-H stretching (as part of the ammonium salt), C-H stretching of the alkyl chain, and C-N and C-O stretching frequencies. The spectrum of the hydrochloride salt will differ from the free base, particularly in the N-H stretching region.[12]

Mass Spectrometry (MS)

Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) source in positive ion mode.

-

Expected Spectral Features: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. For 1,2-Oxazinane, this would be at m/z 88.07.[13][14]

Applications in Drug Discovery and Development

The 1,2-oxazinane scaffold is a privileged structure in medicinal chemistry due to its presence in various biologically active molecules and its utility as a synthetic intermediate.[1][2][4] Its derivatives have shown promise in a range of therapeutic areas.

One notable example is the investigation of 1,2-oxazine-based compounds as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[15] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's.

The following diagram illustrates the role of an exemplary 1,2-oxazinane-based inhibitor in the cholinergic signaling pathway.

Caption: Mechanism of action of a 1,2-oxazinane-based acetylcholinesterase inhibitor.

The development of novel 1,2-oxazinane derivatives continues to be an active area of research, with the potential to yield new drug candidates for a variety of diseases. The synthetic versatility of this scaffold allows for fine-tuning of its physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.[1]

Safe Handling and Storage

This compound should be handled in accordance with good laboratory practices. It is recommended to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its commercial availability from a range of suppliers provides researchers with ready access to this important scaffold. A thorough understanding of its synthesis, analytical characterization, and potential applications is crucial for its effective use in the laboratory. This guide has provided a comprehensive overview of these key aspects, with the aim of empowering researchers to confidently incorporate this compound into their research and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02759C [pubs.rsc.org]

- 3. oaji.net [oaji.net]

- 4. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 1,2-Oxazine Derivatives by Hetero Diels-Alder Reaction and Subsequent Transformations • Reißig Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 9. Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. Piperazine dihydrochloride [webbook.nist.gov]

- 13. 2H-1,2-Oxazine, tetrahydro- | C4H9NO | CID 142102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound | C4H10ClNO | CID 13010712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Asymmetric synthesis of chiral 1,2-Oxazinane spirocyclic scaffolds

Application Note & Protocol